molecular formula C8H14ClN5O2 B2577433 [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid CAS No. 933754-87-1

[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid

Cat. No.: B2577433
CAS No.: 933754-87-1
M. Wt: 247.68
InChI Key: FVOBQCIWGXNKAY-UHFFFAOYSA-N
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Description

[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is a compound that features a pyrrolidine ring and a tetrazole ring connected via a methylene bridge to an acetic acid moiety

Scientific Research Applications

Chemistry

In chemistry, [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Pyrrolidin-1-ylmethyl)benzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is unique due to the combination of the pyrrolidine and tetrazole rings connected via a methylene bridge to an acetic acid moiety.

Properties

IUPAC Name

2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12/h1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUUVYRALHOFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NN=NN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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